N-(4-aminophenyl)propanamide

Description

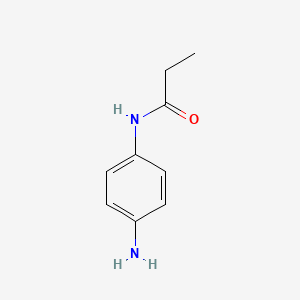

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUFEEIQCXUUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310782 | |

| Record name | N-(4-aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-89-0 | |

| Record name | N-(4-Aminophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59690-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 231666 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59690-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINOPHENYL)PROPANAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Advanced Methodologies for N 4 Aminophenyl Propanamide and Its Analogs

Established Synthetic Pathways for N-(4-aminophenyl)propanamide Core Synthesis

The synthesis of the this compound core structure is primarily achieved through two well-established routes: acylation of a pre-existing amino group or formation of the amino group via reduction of a nitro precursor.

One common method involves the acylation of p-nitroaniline with propanoyl chloride, followed by the reduction of the nitro group. The initial acylation forms N-(4-nitrophenyl)propanamide. The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation is frequently accomplished using metals in an acidic medium, such as iron, zinc, or tin in the presence of hydrochloric acid. researchgate.net For instance, experimental research has demonstrated the synthesis of N-(4-aminophenyl)acetamide, a closely related analog, by reducing N-(4-nitrophenyl)acetamide with iron (Fe) or zinc (Zn) as catalysts. researchgate.net Another approach for the reduction step is catalytic hydrogenation, often employing a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. researchgate.net This method is widely used for reducing nitro derivatives to their corresponding amines. researchgate.net

Alternatively, direct acylation of p-phenylenediamine is possible. However, this method can be complicated by diacylation, where both amino groups react with the acylating agent. To achieve mono-acylation, careful control of reaction conditions, such as stoichiometry and temperature, is essential.

A summary of a typical reduction-based synthesis is presented below:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Acylation | p-Nitroaniline, Propanoyl chloride | Dry Dichloromethane (DCM), Triethylamine (TEA) | N-(4-nitrophenyl)propanamide |

| 2. Reduction | N-(4-nitrophenyl)propanamide | H₂, Pd/C, Ethanol | This compound |

Novel Approaches in Propanamide Linkage Formation to Aminophenyl Moieties

Modern organic synthesis seeks more efficient, milder, and selective methods for amide bond formation. For the propanamide linkage in this compound and its analogs, novel coupling reagents and catalytic systems are being explored. These advanced methods often replace traditional acyl chlorides, which can be harsh and generate stoichiometric waste (HCl).

Peptide coupling reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), are increasingly used. These reagents activate the carboxylic acid (propanoic acid) in situ, allowing for a direct and mild reaction with the aminophenyl moiety under basic conditions, often using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This approach is particularly valuable when dealing with sensitive substrates.

Catalytic methods are also emerging. Transition-metal-catalyzed carbonylation reactions, for example, can form amide bonds from aryl halides and amines with carbon monoxide. While not yet standard for this specific compound, these methodologies represent the frontier of amide bond synthesis and offer potential for future applications in synthesizing this compound analogs.

Derivatization Strategies for Enhancing Bioactivity and Selectivity

The this compound scaffold serves as a versatile template for chemical modification to enhance biological activity and selectivity. Derivatization can occur at the primary amino group, the amide nitrogen, or the phenyl ring.

One key strategy involves using the primary amino group as a nucleophile to attach various bioactive moieties. For example, in the development of inhibitors for DNA methyltransferase (DNMT), the amino group of a 4-amino-N-phenylbenzamide core is reacted with various heterocyclic chlorides, such as 4-chloroquinoline or 2-chloropyrimidine, to generate a diverse library of analogs. nih.gov This approach led to the discovery of compounds with inhibitory activities comparable to the parent compound, SGI-1027. nih.gov

Another derivatization approach focuses on using the aminophenyl moiety as a tag to improve analytical detection. A high proton affinity N-(4-aminophenyl)piperidine tag has been used to derivatize carboxylic acids. rowan.eduresearchgate.netnsf.govresearchwithrowan.com This strategy significantly enhances ionization in mass spectrometry, allowing for detection limits down to the parts-per-billion (ppb) range and improving sensitivity by over 200-fold for some analytes. rowan.eduresearchgate.netnsf.gov While the goal here is analytical enhancement rather than therapeutic bioactivity, the underlying chemical strategy of attaching a functional moiety to the aminophenyl group is directly transferable.

The table below illustrates derivatization strategies based on analogs:

| Parent Scaffold | Derivatization Site | Reagent/Moiety Added | Resulting Structure Class | Purpose |

| 4-Amino-N-phenylbenzamide | Primary Amino Group | 4-Chloroquinoline | Quinoline-based benzamides | DNA Methyltransferase Inhibition nih.gov |

| 4-Amino-N-phenylbenzamide | Primary Amino Group | 2-Chloropyrimidine | Pyrimidine-based benzamides | DNA Methyltransferase Inhibition nih.gov |

| N-(4-aminophenyl)piperidine | Primary Amino Group | Carboxylic Acids (via HATU) | Carboxylic acid conjugates | Enhanced Mass Spectrometry Detection researchgate.netnsf.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the choice of solvents, catalysts, and reaction pathways.

Safer Solvents: Traditional amide syntheses often use halogenated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Research into greener alternatives has identified solvents like propylene carbonate as suitable replacements for both solution- and solid-phase peptide synthesis, with comparable or better yields. rsc.org Applying this to this compound synthesis could drastically reduce its environmental impact.

Catalysis over Stoichiometric Reagents: The classic reduction of a nitro group using stoichiometric metals (Fe, Zn) generates significant metallic waste. researchgate.net Catalytic hydrogenation, using catalysts like Pd/C, is a greener alternative as the catalyst is used in small amounts and can often be recovered and reused. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. Direct amidation using coupling reagents is an improvement over the acyl chloride method, but catalytic methods that avoid the need for activating agents altogether would be ideal.

Use of Renewable Feedstocks: While not yet widely applied to this specific compound, a broader green chemistry strategy involves sourcing starting materials from renewable biomass instead of petrochemicals. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

Creating chiral analogs of this compound with high stereoselectivity is crucial when targeting biological systems, which are inherently chiral. Stereoselective synthesis focuses on introducing chirality, typically at the propanamide moiety (e.g., by using a chiral propanoic acid derivative) or at a substituent on the aminophenyl ring.

A powerful method for creating chiral amine-containing structures is the asymmetric Michael addition. nih.gov This involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The stereoselectivity can be controlled by using a chiral lithium amide as the nucleophile or by using a chiral α,β-unsaturated ester derived from a natural product. nih.gov For instance, the highly stereoselective addition of lithium amides to α,β-unsaturated esters has proven to be an efficient method for preparing alicyclic β-amino acids in homochiral form. nih.gov

This strategy can be adapted to synthesize chiral this compound analogs. For example, a chiral propanamide precursor could be synthesized via a Michael addition and then coupled to the 4-aminophenyl group.

| Method | Source of Chirality | Key Transformation | Relevance to this compound Analogs |

| Asymmetric Michael Addition | Chiral Lithium Amide | Conjugate addition to an achiral α,β-unsaturated ester | Synthesis of a chiral β-aminopropanoic acid derivative for subsequent coupling. nih.gov |

| Diastereoselective Michael Addition | Chiral α,β-unsaturated ester (e.g., from a monoterpene) | Conjugate addition of an achiral lithium amide | The chiral backbone of the ester directs the stereochemical outcome of the addition. nih.gov |

Biological and Pharmacological Investigations of N 4 Aminophenyl Propanamide Derivatives

In Vitro Biological Screening Paradigms for N-(4-aminophenyl)propanamide Analogs

A diverse range of in vitro screening methods has been employed to elucidate the biological potential of this compound analogs. These paradigms are crucial for the initial identification and characterization of lead compounds with promising therapeutic properties.

The antiproliferative effects of this compound derivatives have been extensively evaluated against various human cancer cell lines using cell-based assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cytotoxicity. nih.gov

For instance, a series of N-(4′-substituted phenyl)-l-prolinamides, which are derivatives, were tested against four human carcinoma cell lines: SGC7901 (stomach cancer), HCT-116 (colon cancer), HepG2 (liver cancer), and A549 (lung cancer). nih.gov Several of these compounds demonstrated significant tumor inhibitory activities. nih.gov Notably, compound 4a showed the highest anti-tumor activity against the A549 cell line, with a cell inhibition rate of 95.41 ± 0.67% at a concentration of 100 µM. nih.gov Furthermore, compounds 4a and 4u exhibited stronger anticancer effects against the HCT-116 cell line than the standard reference drug, 5-fluorouracil. nih.gov

In another study, thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Compound 5d from this series displayed potent antitumor activity with IC50 values of 6.09 µM (HCT116), 2.39 µM (HePG2), 8.94 µM (MCF7), and 4.81 µM against the respective cancer cell lines. researchgate.net Similarly, compound 5h showed significant effects against HCT116 and HePG2 with IC50 values of 5.89 µM and 6.74 µM, respectively. researchgate.net

The following table summarizes the anticancer activity of selected this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives| Compound | Cancer Cell Line | Activity Measurement | Value | Source |

|---|---|---|---|---|

| 4a | A549 (Lung) | % Inhibition at 100 µM | 95.41 ± 0.67% | nih.gov |

| 4u | A549 (Lung) | % Inhibition at 100 µM | 83.36 ± 1.70% | nih.gov |

| 4a | HCT-116 (Colon) | % Inhibition at 100 µM | 93.33 ± 1.36% | nih.gov |

| 4u | HCT-116 (Colon) | % Inhibition at 100 µM | 81.29 ± 2.32% | nih.gov |

| 5d | HCT116 (Colon) | IC50 | 6.09 µM | researchgate.net |

| 5d | HePG2 (Liver) | IC50 | 2.39 µM | researchgate.net |

| 5d | MCF7 (Breast) | IC50 | 8.94 µM | researchgate.net |

| 5h | HCT116 (Colon) | IC50 | 5.89 µM | researchgate.net |

| 5h | HePG2 (Liver) | IC50 | 6.74 µM | researchgate.net |

Derivatives of this compound have also been investigated for their ability to combat microbial pathogens. Amide derivatives, in general, are recognized for their potential as potent antimicrobial agents. nanobioletters.com

A study on novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides screened these compounds for in vitro antibacterial properties against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Enterobacter aerogenes. researchgate.net Several compounds in this series, specifically 8d , 8i , 8j , and 8l , demonstrated significant antibacterial activity. researchgate.net Compound 8d was particularly effective against Enterobacter aerogenes with a Minimum Inhibitory Concentration (MIC) of 114 ± 0.48 µg/mL, while compound 8l was most potent against Bacillus subtilis with an MIC of 75 ± 0.81 µg/mL. researchgate.net

Another research effort focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. nih.gov

The table below presents the antimicrobial potency of selected derivatives.

Table 2: Antimicrobial Potency of this compound Analogs| Compound | Microorganism | MIC (µg/mL) | Source |

|---|---|---|---|

| 8d | Enterobacter aerogenes | 114 ± 0.48 | researchgate.net |

| 8l | Bacillus subtilis | 75 ± 0.81 | researchgate.net |

| F9 | Escherichia coli | 32 | mdpi.com |

| F53 | Staphylococcus aureus | 32 | mdpi.com |

| 7a-c | Gram-positive & Gram-negative bacteria | 0.5–32 | nih.gov |

The anti-inflammatory potential of this compound analogs has been explored, often in the context of inhibiting key enzymes in inflammatory pathways. Phosphodiesterase 4 (PDE4) inhibitors, for example, are known to be effective anti-inflammatory drugs. nih.gov

In one study, novel heterocyclic-fused pyridazinones were synthesized and tested as PDE4 inhibitors. nih.gov The local administration of derivatives such as CC4 and CC12 was found to reduce paw edema induced by zymosan in mice, an effect comparable to the prototype PDE4 inhibitor, rolipram. nih.govresearchgate.net Another study demonstrated that a synthetic pyrrole-2,5-dione derivative, HMP , exerted anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity and reducing the production of prostaglandin (B15479496) E(2) (PGE(2)) in LPS-induced macrophages. researchgate.net

Beyond the well-established anticancer, antimicrobial, and anti-inflammatory activities, research has uncovered other promising biological roles for this compound derivatives. A notable emerging area is their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govresearchgate.net

A series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives were investigated as human TRPV1 antagonists. nih.gov The structure-activity relationship analysis revealed that 2-(3,5-dihalo 4-aminophenyl)acetamide analogs showed excellent antagonism of hTRPV1 activation by capsaicin (B1668287). nih.govresearchgate.net The most potent antagonist from this series, compound 36 , exhibited selective antagonism not only against capsaicin but also against other activators like N-arachidonoyl dopamine (B1211576) (NADA) and elevated temperatures. nih.gov

Molecular Mechanisms of Action of this compound Derivatives

Understanding the molecular mechanisms through which these derivatives exert their biological effects is critical for their development as therapeutic agents. This involves identifying and validating their specific molecular targets within the cell.

Various molecular targets have been identified for different classes of this compound derivatives, explaining their diverse pharmacological activities.

In the context of anticancer activity, several derivatives have been identified as potent kinase inhibitors. For example, a series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in cancer angiogenesis. researchgate.net Molecular docking studies are often used to understand the binding interactions of these compounds with their target proteins. researchgate.net

Other derivatives have been shown to target epigenetic mechanisms. Analogs of SGI-1027, which are structurally related to this compound, were designed as inhibitors of DNA methyltransferases (DNMTs), specifically showing more potency against human DNMT3A than DNMT1. nih.gov Inhibition of these enzymes can lead to the re-expression of tumor suppressor genes. nih.gov

For anti-inflammatory effects, the target is often enzymes like Phosphodiesterase 4 (PDE4). nih.govresearchgate.net Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the expression of various inflammatory mediators.

In the case of TRPV1 antagonism, docking studies with homology models of the hTRPV1 receptor have been performed to understand the binding interactions that allow these compounds to block the channel's activation. nih.govresearchgate.net These computational approaches, along with experimental validation, are crucial for confirming the molecular targets and elucidating the mechanism of action. frontiersin.orgbiocompare.com

Enzyme Inhibition Studies (e.g., DNA Methyltransferases)

DNA methyltransferases (DNMTs) are crucial enzymes in epigenetic regulation, and their inhibition is a key strategy in cancer therapy. frontiersin.orgnih.gov Non-nucleoside inhibitors that directly interact with DNMTs are of significant interest. researchgate.net Compounds such as procainamide, which shares a 4-aminophenyl moiety, have been identified as inhibitors of DNMT1. researchgate.net However, a thorough review of scientific literature reveals a lack of specific studies investigating this compound or its direct derivatives as inhibitors of DNA methyltransferases. While the broader class of small molecules is being explored for DNMT inhibition, dedicated research on the this compound scaffold in this context is not presently available.

Receptor Agonist/Antagonist Profiling (e.g., Aryl Hydrocarbon Receptor)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes. nih.gov A wide range of structurally diverse compounds can act as agonists or antagonists of AhR. nih.gov Despite the importance of identifying novel AhR modulators, specific studies profiling this compound or its derivatives for their agonist or antagonist activity at the Aryl Hydrocarbon Receptor have not been reported in the available scientific literature.

Pathway Modulation and Cellular Responses

The cellular effects of chemical compounds are often elucidated by studying their impact on specific signaling pathways. For instance, N-(4-hydroxyphenyl)retinamide (4HPR), a distinct but related aromatic amide, has been shown to induce cell death in cancer cells through pathways involving mitochondrial and lysosomal destabilization. nih.gov This compound triggers the release of cytochrome c and cathepsin D, leading to caspase activation and ATP depletion. nih.gov However, there is a notable absence of published research specifically detailing the pathway modulation and cellular responses elicited by this compound or its derivatives.

In Vivo Preclinical Evaluation of this compound Scaffolds

Efficacy Studies in Disease Models

While broad in vivo efficacy studies for various disease models using the parent this compound are not documented, a series of substituted 2-(4-aminophenyl)propanamide derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic agents. nih.gov In these studies, specific di-halogenated acetamide (B32628) and propanamide analogs were evaluated, with the acetamide counterparts generally showing improved potency. nih.gov

Table 1: In Vivo Activity of a 2-(3,5-dichloro-4-aminophenyl)acetamide Derivative (Antagonist 36)

| Parameter | Observation | Citation |

|---|---|---|

| Capsaicin-induced hypothermia | Oral administration of antagonist 36 blocked this effect. | nih.gov |

Pharmacodynamic Characterization of Active Analogs

Pharmacodynamic studies focus on the biochemical and physiological effects of drugs and their mechanisms of action. For the aforementioned TRPV1 antagonist (a 2-(3,5-dihalo 4-aminophenyl)acetamide derivative), in vivo pharmacodynamic characterization was performed. nih.gov Oral administration of this antagonist, compound 36, was shown to effectively block the hypothermic effect induced by the TRPV1 agonist capsaicin in an in vivo model. nih.gov This finding confirms the compound's engagement with the TRPV1 receptor in a living system and its ability to antagonize the receptor's function. nih.gov However, the compound itself induced hyperthermia at the tested dose. nih.gov

Structure Activity Relationship Sar Elucidation and Computational Design of N 4 Aminophenyl Propanamide Derivatives

Systematic Modification of the Propanamide Moiety and its Impact on Biological Activity

The propanamide portion of N-(4-aminophenyl)propanamide derivatives, often referred to as the B-region, has been a key target for systematic modification to optimize biological activity. Studies have shown that alterations to this moiety can significantly influence the compound's binding affinity and efficacy.

One area of investigation has been the substitution at the α-position of the propanamide group. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide derivatives investigated as TRPV1 antagonists, the introduction of α,α-dimethyl substituents was explored. researchgate.net These modifications, however, generally resulted in a decrease in activity compared to the corresponding α-methyl amides. researchgate.net This suggests that the stereochemistry and steric bulk at this position are critical for optimal interaction with the target receptor.

Another modification strategy involves the incorporation of a cyclopropyl (B3062369) group at the α-position. Similar to the dimethyl analogues, the cyclopropyl amides also showed reduced activity compared to the α-methyl counterparts. researchgate.net These findings highlight the sensitivity of the binding pocket to the size and conformation of substituents on the propanamide moiety.

The following table summarizes the impact of these modifications on the biological activity of this compound derivatives.

| Modification of Propanamide Moiety | General Impact on Biological Activity | Reference |

| α,α-dimethyl substitution | Decreased activity compared to α-methyl | researchgate.net |

| α-cyclopropyl substitution | Decreased activity compared to α-methyl | researchgate.net |

| Reverse amide linkage | Variable, often leads to reduced potency | researchgate.netnih.gov |

Exploration of Substituent Effects on the Aminophenyl Ring

The aminophenyl ring, or A-region, of this compound is another critical component for modulating biological activity. The nature, position, and electronic properties of substituents on this aromatic ring can profoundly affect the compound's interaction with its biological target.

In the context of TRPV1 antagonists, the substitution pattern on the aminophenyl ring has been extensively studied. For example, a series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives were investigated, with dihalo-substitutions at the 3 and 5 positions of the aminophenyl ring showing excellent antagonism of hTRPV1 activation. nih.gov The study indicated that these substitutions improved potency. nih.gov

Further research into N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists highlighted the importance of substituents on the aminophenyl ring. nih.gov The introduction of a fluoro group at the 3-position of the 4-methylsulfonylaminophenyl ring resulted in a compound with high binding affinity and potent antagonism for both rat and human TRPV1. nih.gov The stereochemistry was also found to be crucial, with the (S)-configuration showing marked selectivity. nih.gov

Below is a table summarizing the effects of various substituents on the aminophenyl ring.

| Substituent on Aminophenyl Ring | Position | Effect on Biological Activity | Reference |

| Dihalo | 3,5 | Excellent antagonism of hTRPV1 | nih.gov |

| Fluoro | 3 | High binding affinity and potent antagonism of TRPV1 | nih.gov |

| Methylsulfonylamino | 4 | Component of potent TRPV1 antagonists | nih.gov |

Influence of Linker Chemistry and Scaffold Rigidification on Potency and Selectivity

Recent advancements in linker chemistry, particularly in the field of antibody-drug conjugates, offer valuable insights that can be applied to the design of this compound derivatives. nih.gov The stability of the linker is crucial to prevent premature cleavage and off-target effects. nih.gov The choice of a cleavable or non-cleavable linker depends on the desired mechanism of action.

Scaffold rigidification is a common strategy in drug design to reduce conformational flexibility, which can lead to an increase in binding affinity and selectivity. By locking the molecule into a more bioactive conformation, the entropic penalty of binding is reduced. Strategies for rigidification can include the introduction of cyclic structures or double bonds. researchgate.net For instance, cyclization could be used to restrict the rotation of bonds within the propanamide moiety or to create a more constrained aminophenyl ring system. Such modifications can lead to a more defined three-dimensional structure, enhancing the specificity of interaction with the target protein.

Computational Chemistry Approaches in this compound Drug Design

Computational chemistry has become an indispensable tool in the design and optimization of this compound derivatives. These in silico methods provide valuable insights into ligand-protein interactions, help predict the biological activity of novel compounds, and allow for the analysis of dynamic molecular behavior.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in the study of this compound derivatives to understand their binding modes and to identify key interactions with the receptor. nih.govnih.govuq.edu.auresearchgate.net

For example, a docking study of a potent TRPV1 antagonist based on the this compound scaffold highlighted crucial hydrogen bonds between the ligand and the receptor, which contributed to its potency. nih.gov Docking studies can reveal the importance of specific amino acid residues in the binding pocket and guide the design of new derivatives with improved affinity. The analysis of these interactions helps in rationalizing the observed structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.orgnih.gov QSAR studies are valuable for predicting the activity of untested compounds and for understanding which molecular properties are most important for biological activity.

In the context of this compound derivatives, QSAR models can be developed using a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties. These models can then be used to guide the synthesis of new analogues with potentially enhanced potency. Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to gain a deeper understanding of the SAR. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govnih.gov MD simulations can provide detailed information on the conformational changes of both the ligand and the protein upon binding. researchgate.netbiorxiv.org

For this compound derivatives, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. nih.gov These simulations can also reveal the flexibility of different parts of the molecule and how this flexibility might influence binding. By analyzing the conformational landscape of the ligand, researchers can gain insights into the bioactive conformation and design more rigid analogues that mimic this conformation.

Rational Design Principles for Optimized this compound Analogs

The rational design of optimized this compound analogs is a systematic process that leverages an understanding of the structure-activity relationship (SAR) to enhance desired biological activities and properties. This process often involves computational modeling and targeted synthetic modifications to elucidate the roles of different structural components of the lead compound. For this compound derivatives, particularly in the context of their activity as transient receptor potential vanilloid 1 (TRPV1) antagonists, research has focused on systematically modifying three key regions of the molecule: the A-region (the aminophenyl group), the B-region (the propanamide linker), and the C-region (the terminal benzyl (B1604629) group).

A significant body of research has been dedicated to exploring the SAR of 2-(4-methylsulfonylaminophenyl) propanamide derivatives as potent TRPV1 antagonists. nih.govnih.gov These studies have provided valuable insights into the structural requirements for high-affinity binding and potent antagonism. The lead compound in these studies, N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, served as a scaffold for further optimization. nih.gov

Investigations into the A-region of these propanamides have demonstrated the importance of substitution on the phenyl ring. The introduction of a fluoro group at the 3-position of the phenyl ring was found to be particularly beneficial for both binding affinity and antagonist potency at both rat and human TRPV1 channels. nih.gov This highlights the sensitivity of the receptor's binding pocket to the electronic and steric properties of this region. Docking studies with a homology model of human TRPV1 suggested that the potency of these analogs is influenced by crucial hydrogen bond interactions between the ligand and the receptor. nih.gov

Further modifications to the B-region (the propanamide linker) and the C-region (the terminal 4-t-butylbenzyl group) have also been explored to optimize TRPV1 antagonism. nih.gov Modifications in the B-region included the introduction of dimethyl and cyclopropyl groups, as well as the synthesis of reverse amides. nih.gov In the C-region, the 4-t-butylbenzyl moiety was replaced with various 4-substituted phenyl, aryl alkyl, and diaryl alkyl derivatives to probe the spatial and electronic requirements of the corresponding binding pocket. nih.gov

One notable finding from these studies was the identification of a (4,4'-dimethyl)diphenylpropenyl analog that exhibited potent antagonism, comparable to the parent lead compound. nih.gov Conversely, the development of more conformationally constrained analogs, such as two diphenylcycloheptane derivatives, resulted in a significant reduction in both binding affinity and antagonistic activity. nih.gov This suggests that while some flexibility in the C-region is tolerated, excessive conformational restriction is detrimental to activity.

A series of 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives were also investigated as human TRPV1 antagonists. The analysis of the structure-activity relationship indicated that 2-(3,5-dihalo 4-aminophenyl)acetamide analogues displayed excellent antagonism of hTRPV1 activation. nih.gov

The table below summarizes the structure-activity relationships for key modifications in the different regions of this compound analogs as TRPV1 antagonists.

| Region | Modification | Effect on Activity | Reference |

|---|---|---|---|

| A-Region (aminophenyl) | 3-fluoro substitution | High binding affinity and potent antagonism for rTRPV1 and hTRPV1 | nih.gov |

| A-Region (aminophenyl) | 3,5-dihalo substitution (on acetamide (B32628) analogs) | Excellent antagonism of hTRPV1 activation | nih.gov |

| B-Region (propanamide linker) | Dimethyl substitution | Investigated for TRPV1 antagonism | nih.gov |

| B-Region (propanamide linker) | Cyclopropyl substitution | Investigated for TRPV1 antagonism | nih.gov |

| B-Region (propanamide linker) | Reverse amides | Investigated for TRPV1 antagonism | nih.gov |

| C-Region (terminal benzyl) | (4,4'-dimethyl)diphenylpropenyl | Potent antagonism | nih.gov |

| C-Region (terminal benzyl) | Diphenylcycloheptane (conformationally constrained) | 5–10-fold reduction in binding affinity and antagonism | nih.gov |

Advanced Applications and Future Research Directions for N 4 Aminophenyl Propanamide

N-(4-aminophenyl)propanamide as a Versatile Synthetic Intermediate in Complex Molecule Construction

This compound, with its distinct functional groups—a primary aromatic amine, an amide linkage, and a reactive propanamide moiety—serves as a highly adaptable building block in organic synthesis. scbt.com Its structure allows for a variety of chemical modifications, making it a valuable intermediate in the creation of more intricate molecular architectures. scbt.com The presence of the primary amine on the phenyl ring provides a nucleophilic center, while the amide group offers sites for hydrogen bonding and potential hydrolysis. vulcanchem.com

The utility of this compound as a synthetic intermediate is highlighted by its application in constructing larger, more complex molecules. scbt.com For instance, the core structure is amenable to reactions such as N-acylation, alkylation, and diazotization followed by substitution on the amino group. The propanamide portion can also be modified. This versatility allows chemists to use this compound as a scaffold to introduce diverse functionalities, leading to the synthesis of a wide range of derivatives with specific properties.

In the field of materials science, amide-containing compounds are fundamental to the synthesis of polymers like nylon and Kevlar, prized for their durability and strength. scbt.com The bifunctional nature of this compound makes it a candidate for polymerization reactions. Furthermore, its derivatives are employed in the production of dyes and other specialty chemicals.

The synthesis of various complex molecules has been achieved using this compound or its close analogs as starting materials or key intermediates. For example, it can be a precursor in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The reactivity of the amino group allows for the construction of fused ring systems or the attachment of other cyclic moieties. One study detailed the synthesis of (E)-3-chloro-N-(4-(3-(4-chlorophenyl)acryloyl)phenyl)propanamide from related starting materials, showcasing how the aminophenyl scaffold can be elaborated. nih.gov Another research effort produced thiazole-(5-aryl)oxadiazole hybrids linked with propanamides, demonstrating the integration of the propanamide structure into complex heterocyclic systems. rsc.org

Table 1: Synthetic Applications of this compound and its Analogs

| Application Area | Type of Reaction | Resulting Compound Class | Reference |

|---|---|---|---|

| Complex Molecule Synthesis | Amide coupling, N-acylation | Biologically active amides, Heterocycles | nih.gov, rsc.org |

| Polymer Chemistry | Polymerization | Polyamides | scbt.com |

| Medicinal Chemistry | Scaffold for derivatization | Enzyme inhibitors, Receptor ligands | vulcanchem.com, researchgate.net |

| Specialty Chemicals | Various modifications | Dyes, Pigments | |

Integration of this compound into Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.gov This strategy is often employed to overcome pharmaceutical challenges such as poor membrane permeability, low aqueous solubility, or rapid first-pass metabolism. nih.govfrontiersin.org The chemical structure of this compound, particularly its primary amino group, makes it an ideal candidate for integration into prodrug design. nih.gov

The primary liability of many amino-containing drug candidates is their tendency to be ionized under physiological pH, which can lead to poor penetration of biological membranes like the blood-brain barrier. nih.gov Masking the amino group of this compound or its therapeutically active derivatives can neutralize this charge, enhancing lipophilicity and improving absorption. researchgate.net Common strategies for masking amines include N-acylation to form amides or carbamates, N-acyloxyalkylation, and the formation of N-Mannich bases. nih.gov

While simple amides can be too stable for effective prodrug activation, various "activated" amide systems have been developed that are susceptible to enzymatic or chemical cleavage in vivo. nih.gov For this compound-based therapeutic agents, the amino group could be derivatized in several ways:

N-Acylation: Creating an amide linkage that might be cleaved by amidase enzymes. The choice of the acyl group is critical to control the rate of hydrolysis.

N-Mannich Bases: These prodrugs can be designed to release the parent amine under specific physiological conditions. nih.gov

Dihydropyridine-Pyridinium Salt System: This is a site-specific prodrug approach developed for brain delivery that utilizes an oxidative pathway for activation. nih.gov

The goal of these modifications is to create a new entity that is stable during administration and transport but is readily converted to the active parent drug at the target site. researchgate.net For example, if a derivative of this compound is developed as an anticancer agent with poor oral bioavailability, converting it into a prodrug could enhance its absorption from the gastrointestinal tract. frontiersin.org The ProTide technology, which masks the phosphate (B84403) group of nucleoside analogues, is a successful example of a prodrug strategy that has led to approved drugs and could inspire similar approaches for amine-containing compounds. frontiersin.org The development of capecitabine, an oral prodrug of 5-fluorouracil, demonstrates the success of this approach in cancer therapy. frontiersin.org

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. unc.edursc.org A high-quality probe should be potent, selective, and have a well-understood mechanism of action. unc.edu The unique structure of this compound can be leveraged as a scaffold for the development of such probes to investigate various biological pathways. smolecule.com

The development of a chemical probe from a starting scaffold like this compound involves systematic chemical modifications to optimize its properties. This process often begins with a "hit" compound identified from a screening campaign, which is then refined through medicinal chemistry. The goal is to create a molecule that can be used to confidently link the modulation of a protein's function to a cellular or physiological outcome. nih.gov

Key attributes of a good chemical probe that could be engineered into an this compound-based molecule include:

Potency and Selectivity: The molecule must interact with the intended target at low concentrations and show minimal interaction with other related proteins. unc.edunih.gov

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular environment. unc.edu

Mechanism of Action: There should be clear evidence linking the probe's binding to the target with a functional consequence. unc.edu

To transform this compound into a chemical probe, its structure could be modified to include reporter groups, such as fluorescent tags or biotin, allowing for visualization or pull-down experiments. Alternatively, photo-affinity labels could be incorporated to enable covalent cross-linking to the target protein for identification. The development of the SIK inhibitor YKL-05-099 from an initial hit compound illustrates the iterative process of optimizing potency, selectivity, and pharmacokinetic properties to create a useful in vivo chemical probe. nih.gov

The process of developing probes often involves creating a "tool compound," which is a molecule suitable for studying biological systems and validating a target. nih.govrowan.edu this compound's structure is suitable for creating libraries of derivatives to screen for interactions with specific biological targets, such as enzymes or receptors. smolecule.com

Future Prospects in Therapeutic Development Based on this compound

The this compound scaffold and its derivatives represent a promising starting point for the development of new therapeutic agents across various disease areas. The structural features of this compound offer a foundation for designing molecules with specific biological activities. vulcanchem.com

Research has already indicated the potential of related structures in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications:

Anticancer Agents: The 2-(4-aminophenyl)benzothiazole pharmacophore, which shares the 4-aminophenyl moiety, has shown potent and selective antitumor activity. researchgate.net Prodrugs of these benzothiazole (B30560) derivatives have been synthesized to improve their pharmaceutical properties. researchgate.net A novel therapeutic agent for hepatocellular carcinoma, ETN101 ([2,3-diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide]), is currently in a phase 1 clinical trial. mdpi.com

Enzyme Inhibitors: The this compound structure can serve as a scaffold for developing inhibitors of various enzymes. vulcanchem.com For example, analogs have been designed as inhibitors of dihydrofolate reductase (DHFR). mdpi.com

Kinase Inhibitors: Kinases are important targets in cancer therapy. A novel inhibitor of the FLT3 kinase, which contains a propanamide side chain, has shown potent activity against acute myeloid leukemia (AML) cell lines and efficacy in animal models. acs.org

Antimicrobial Agents: Derivatives incorporating the propanamide structure have been synthesized and evaluated for their antimicrobial and anti-biofilm activities. nih.gov

The future of therapeutic development based on this scaffold lies in the rational design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic profiles. acs.org The use of computational methods, such as molecular docking, can aid in identifying how these molecules interact with their biological targets, guiding the design of more effective drugs. researchgate.net The development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to induce the degradation of target proteins, is another advanced strategy where this scaffold could be incorporated. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Target/Mechanism | Example/Analog | Reference |

|---|---|---|---|

| Oncology | Antitumor activity, Enzyme/Kinase Inhibition | 2-(4-Aminophenyl)benzothiazoles, FLT3 inhibitors | researchgate.net, acs.org |

| Infectious Diseases | Antimicrobial/Anti-biofilm activity | Chalcone-linked propanamides | nih.gov |

| Pain Management | Analgesic activity | 4-Aminoantipyrine derivatives | researchgate.net |

| Inflammatory Disorders | Anti-inflammatory properties | N-(4-Aminophenyl)sulfonamide analogs | smolecule.com |

Emerging Methodologies for Comprehensive this compound Characterization in Complex Biological Matrices

The accurate characterization and quantification of this compound and its metabolites in complex biological matrices like blood, plasma, or tissue extracts are crucial for preclinical and clinical development. hoelzel-biotech.comresearchgate.net A range of established and emerging analytical techniques are available for this purpose.

Established Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small molecules in biological samples due to its high accuracy and reproducibility. researchgate.net When coupled with mass spectrometry (LC-MS), it provides a powerful tool for both quantification and structural identification of the parent compound and its metabolites, even at very low concentrations. researchgate.netsmolecule.com Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are also essential for confirming the chemical structure of the synthesized compound and its major metabolites. researchgate.net

Emerging Methodologies: Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. researchgate.net This makes it particularly suitable for high-throughput analysis required in drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net

Hyphenated techniques, particularly UHPLC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, are becoming the standard for metabolite identification. researchgate.net These methods allow for the detection and identification of unknown metabolites in complex biological samples without the need for authentic standards.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| HPLC/UHPLC | Quantification in biological fluids | High accuracy, reproducibility, high-throughput (UHPLC) | researchgate.net |

| LC-MS/MS | Structural identification and quantification | High sensitivity and selectivity | smolecule.com |

| High-Resolution MS (HRMS) | Metabolite identification | Accurate mass measurement, identification of unknowns | nih.gov |

| NMR Spectroscopy | Structural elucidation | Detailed structural information | researchgate.net, |

| FT-IR Spectroscopy | Functional group confirmation | Confirms presence of key chemical bonds | |

For successful application, these methods require careful development and validation, including optimization of sample preparation to remove interfering substances from the biological matrix. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for this purpose. The development of robust analytical methods is a critical step in advancing this compound-based candidates from the laboratory to clinical application.

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)propanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting propanoyl chloride with 4-nitroaniline under anhydrous conditions, followed by catalytic hydrogenation to reduce the nitro group to an amine . Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction rates due to better stabilization of intermediates.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-acylation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) yields >80% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : The amine proton (NH) appears as a broad singlet at δ 5.8–6.2 ppm, while the aromatic protons (4-aminophenyl group) resonate as two doublets (δ 6.5–7.2 ppm, J = 8–9 Hz) .

- 13C NMR : The carbonyl carbon (C=O) is observed at δ 170–175 ppm, and the methylene carbons of the propanamide chain appear at δ 25–35 ppm .

- IR Spectroscopy : Confirm the presence of amide (N–H stretch at 3250–3350 cm⁻¹) and carbonyl (C=O stretch at 1650–1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Use heteronuclear correlation spectroscopy to assign overlapping proton signals. For example, coupling between the NH proton and adjacent aromatic protons can confirm substitution patterns .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in molecular geometry, such as dihedral angles between the propanamide chain and the aromatic ring .

- Dynamic NMR : Variable-temperature studies differentiate between conformational exchange and impurities causing peak splitting .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability studies : Accelerated degradation tests (40°C, 75% RH) combined with HPLC-MS monitoring identify hydrolytic breakdown products (e.g., 4-aminophenylamine and propionic acid) .

- pH optimization : Buffered solutions (pH 6–7) minimize acid-catalyzed hydrolysis of the amide bond .

- Lyophilization : For long-term storage, lyophilize the compound under inert gas (N₂) to prevent oxidation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., electrophilic substitution)?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic sites (e.g., the para-amino group) prone to electrophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide SAR studies .

- Solvent effects : COSMO-RS models predict solubility and reaction yields in non-polar vs. polar solvents .

Q. What experimental designs address contradictory bioactivity data in pharmacological studies?

- Methodological Answer :

- Dose-response assays : Use Hill slope analysis to distinguish between true activity and assay artifacts (e.g., aggregation-based inhibition) .

- Metabolic profiling : Incubate with liver microsomes (human/rat) to assess stability and identify active metabolites contributing to conflicting results .

- Positive controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions and normalize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.